(Benzoylsulfanyl)(triphenyl)stannane
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Overview
Description
(Benzoylsulfanyl)(triphenyl)stannane is an organotin compound that features a benzoylsulfanyl group attached to a triphenylstannane core. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. The unique structure of this compound makes it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzoylsulfanyl)(triphenyl)stannane typically involves the Stille coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and a suitable solvent such as tetrahydrofuran (THF) or toluene . The reaction proceeds under mild conditions, making it a versatile method for the preparation of various organotin compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Benzoylsulfanyl)(triphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The benzoylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, and various halides for substitution reactions . The reactions typically occur under mild conditions, with the choice of solvent and temperature depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products are valuable intermediates in organic synthesis and have applications in various industrial processes.
Scientific Research Applications
(Benzoylsulfanyl)(triphenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound’s ability to form stable complexes with biological molecules makes it useful in biochemical research.
Mechanism of Action
The mechanism of action of (Benzoylsulfanyl)(triphenyl)stannane involves its ability to form stable complexes with various substrates. The compound’s molecular targets include organic halides and other electrophiles, which it reacts with through the Stille coupling reaction . The pathways involved in these reactions typically include the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Benzoylsulfanyl)(triphenyl)stannane include:
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Triphenyltin chloride: Used in various coupling reactions and as a precursor to other organotin compounds.
Uniqueness
This compound is unique due to its benzoylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
57879-97-7 |
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Molecular Formula |
C25H20OSSn |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
S-triphenylstannyl benzenecarbothioate |
InChI |
InChI=1S/C7H6OS.3C6H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
BKPMHVRVIWWEFU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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